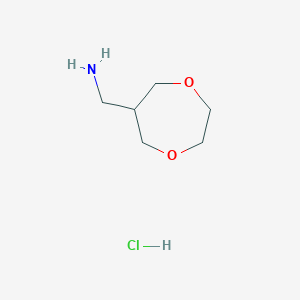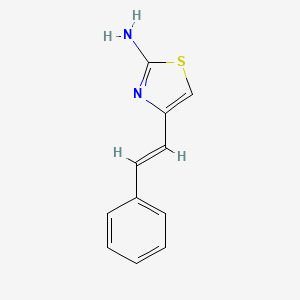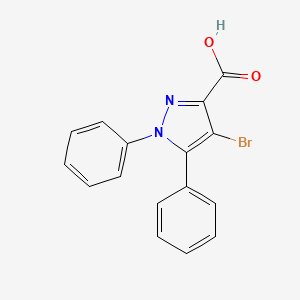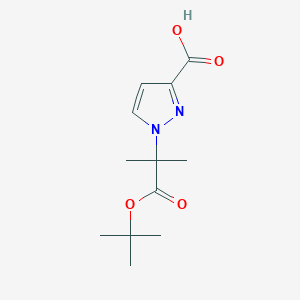
(1,4-Dioxepan-6-yl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1,4-Dioxepan-6-yl)methylamine hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom. The exact spatial arrangement of these atoms would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
“(1,4-Dioxepan-6-yl)methylamine hydrochloride” is a powder . Its molecular weight is 167.63. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require additional information or experimental determination.Aplicaciones Científicas De Investigación
Material Science and Chemistry Applications
Polymer Science : The compound has been studied for its role in the synthesis of double hydrophilic graft copolymers with a polyacetal backbone. These polymers, containing ester and amide groups, show promise in applications requiring water-soluble materials with specific functional groups along the main chain (Baśko & Kubisa, 2002).
Photopolymerization : Research into nitroxide-mediated photopolymerization has introduced compounds related to "(1,4-Dioxepan-6-yl)methylamine hydrochloride" as photoinitiators, which decompose under UV irradiation to generate reactive radicals for polymerization processes. This has implications for the development of new materials with controlled properties (Guillaneuf et al., 2010).
Pharmaceutical and Biomedical Research
Neuroprotection : A study on CGP 3466, a compound structurally related to "(1,4-Dioxepan-6-yl)methylamine hydrochloride," demonstrated its potential in protecting dopaminergic neurons in models of Parkinson's disease. This suggests possible applications in neuroprotective therapies (Waldmeier, Spooren, & Hengerer, 2000).
Drug Metabolism : Research into the metabolism of chloroacetamide herbicides highlighted the importance of understanding the metabolic pathways of compounds similar to "(1,4-Dioxepan-6-yl)methylamine hydrochloride" for assessing their environmental and health impacts. This has relevance in developing safer agrochemicals and pharmaceuticals (Coleman et al., 2000).
Psychoactive Drug Research : The synthesis and biological evaluation of analogs of pyrovalerone, which share structural similarities with "(1,4-Dioxepan-6-yl)methylamine hydrochloride," have contributed to understanding the mechanisms of neurotransmitter reuptake and release. This research aids in the development of treatments for substance abuse and neurological disorders (Meltzer et al., 2006).
Advanced Oxidation Processes : Studies on the ultraviolet photolysis of monochloramine in the presence of 1,4-dioxane reveal insights into potable water reuse technologies. Understanding the degradation pathways of contaminants similar to "(1,4-Dioxepan-6-yl)methylamine hydrochloride" helps in the development of more efficient water treatment methods (Patton et al., 2017).
Safety And Hazards
The safety information for “(1,4-Dioxepan-6-yl)methylamine hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
1,4-dioxepan-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-6-4-8-1-2-9-5-6;/h6H,1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRJHIGARTHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxepan-6-yl)methylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)
![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)


![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
